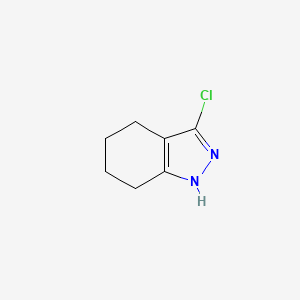

3-Chloro-4,5,6,7-tetrahydro-1H-indazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-4,5,6,7-tetrahydro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNWEGJBZDQEID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies

Electrophilic Substitution Reactions on the Indazole Ring

While chlorination of 1H-indazole in an acid medium can yield a mixture of products, selective chlorination at the 3-position is possible with reagents like sodium hypochlorite. chemicalbook.com However, as the target compound is already chlorinated at the 3-position, further halogenation would be expected to occur at other available positions on the pyrazole (B372694) ring, if at all, under forcing conditions.

Nitration of indazoles typically occurs on the benzene (B151609) ring portion of the aromatic system, with the position depending on the reaction conditions and existing substituents. The pyrazole ring itself is generally deactivated towards nitration.

Similar to nitration, sulfonation of the parent indazole scaffold primarily occurs on the fused benzene ring rather than the pyrazole ring.

Acylation of indazoles can occur on the nitrogen atoms (N-acylation) or, under specific conditions like the Friedel-Crafts reaction, on the carbocyclic ring. N-acylation is generally the more favored pathway.

Reactions Involving Imino Hydrogen

The presence of the imino hydrogen (-NH) on the pyrazole ring is a key feature for the derivatization of indazoles. chemicalbook.com Alkylation, acylation, and other substitutions at this position are common strategies in the synthesis of indazole-based compounds.

The N-alkylation of the 1H-indazole scaffold is a well-studied transformation that can yield two possible regioisomers: the N1- and N2-substituted products. beilstein-journals.orgbeilstein-journals.org The reaction typically involves deprotonation of the imino hydrogen with a base to form an indazolide anion, which then acts as a nucleophile towards an alkylating agent. beilstein-journals.org The ratio of the N1 and N2 isomers is highly dependent on several factors, including the nature of the substituents on the indazole ring, the base employed, the solvent, and the alkylating agent itself. beilstein-journals.orgresearchgate.net

For instance, studies on various substituted indazoles have shown that using sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (B95107) (THF) often favors the formation of the thermodynamically more stable N1-alkylated product. beilstein-journals.orgbeilstein-journals.org Conversely, different conditions may favor the N2 isomer. The steric and electronic properties of substituents on the indazole ring play a crucial role in directing the regioselectivity of the alkylation. beilstein-journals.orgresearchgate.net For example, bulky substituents at positions adjacent to the nitrogen atoms can sterically hinder alkylation at the nearest nitrogen.

Table 1: General Conditions Influencing N-Alkylation Regioselectivity of the Indazole Scaffold (Note: This table illustrates general principles for the indazole system, as specific data for 3-Chloro-4,5,6,7-tetrahydro-1H-indazole was not found).

| Condition | Factor | Favored Isomer | Rationale |

| Base/Solvent | NaH in THF | N1 | Formation of the thermodynamically more stable N1-substituted product is often observed. beilstein-journals.orgbeilstein-journals.org |

| Base/Solvent | Cs2CO3 in DMF | N2 | Different base-solvent combinations can alter the nucleophilicity of the N1 vs. N2 atoms, favoring the N2 product. |

| Substituents | Electron-withdrawing group at C7 | N2 | Electronic effects can increase the acidity of the N1-H and alter the nucleophilicity of N2, favoring N2 alkylation. beilstein-journals.orgresearchgate.net |

| Substituents | Bulky group at C3 | N1 | A large group at the C3 position can sterically hinder the approach of the electrophile to the adjacent N2 atom. beilstein-journals.org |

Acetylation

N-Acetylation of the indazole ring is a common strategy to introduce an acetyl group, which can serve as a protecting group or modulate the electronic properties of the molecule. The acetylation of a related compound, 3-chloro-6-nitroindazole, has been reported. In this procedure, the starting indazole is first reduced, and the resulting amine is then dissolved in pyridine (B92270) and reacted with a sulfonyl chloride. While this example involves a different starting material, the fundamental principle of N-acylation is applicable. For this compound, acetylation would likely proceed by treatment with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, typically in the presence of a base to neutralize the liberated acid. The reaction is expected to yield the N-acetylated product, which can be purified using standard chromatographic techniques. The success of such a reaction is supported by the reported synthesis of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, where an N-acetyl group is successfully introduced onto a chloro-substituted indazole ring. harvard.edu

Metalation

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. In the context of indazole chemistry, N-1 substituents can act as effective DMGs.

For 3-chloro-1H-indazole derivatives, the N,N-diethylcarboxamide and N,N-diethylsulfonamide groups have been shown to be effective DMGs for directing lithiation to the C-7 position. mobt3ath.com The process involves the N-1 functionalization of the 3-chloro-1H-indazole with a suitable directing group, followed by treatment with a lithium amide base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures. The resulting C-7 lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents at this position.

While these studies were conducted on the aromatic 3-chloro-1H-indazole, the principles of DoM are expected to be applicable to the 4,5,6,7-tetrahydro analogue. The presence of the chloro substituent at the 3-position is crucial as it prevents deprotonation and subsequent ring-opening of the pyrazole ring by the strong base. mobt3ath.com

Table 1: Condition Optimization for C-7 Metalation of N-1 Substituted 3-Chloro-1H-indazoles mobt3ath.com

| Entry | Starting Material | Equivalents of Base | Deuteration (%) |

| 1 | 2.50 | 2.0 | 66 |

| 2 | 2.50 | 2.0 | 73 |

| 3 | 2.50 | 2.0 | 63 |

| 4 | 2.50 | 3.0 | 65 |

| 5 | 2.50 | 3.0 | 79 |

| 6 | 2.50 | 5.0 | 80 |

| 9 | 2.52 | 1.5 | 22 |

| 11 | 2.52 | 2.0 | 76 |

| 13 | 2.52 | 3.0 | 87 |

| 15 | 2.52 | 5.0 | 90 |

Note: Starting material 2.50 is 3-chloro-N,N-diethyl-1H-indazole-1-sulfonamide and 2.52 is 3-chloro-N,N-diethyl-1H-indazole-1-carboxamide. Deuteration was determined by 1H NMR spectroscopy after quenching with d4-MeOH.

Ring Fission and Rearrangement Reactions

Under certain conditions, the indazole ring system can undergo cleavage and rearrangement to form new heterocyclic structures.

Decarboxylation-Induced Heterocyclic Ring Fission

The decarboxylation of certain 1-arylindazole-3-carboxylic acids has been observed to lead to heterocyclic ring fission, yielding N-arylanthranilonitriles as byproducts alongside the expected 1-arylindazoles. researchgate.net This ring-opening is particularly prominent when the 1-aryl substituent bears an electron-withdrawing group, such as a nitro or chloro group. The reaction is typically carried out by heating the carboxylic acid in a high-boiling solvent like quinoline. researchgate.net While this specific reaction has been documented for aromatic indazoles, it highlights a potential reactivity pathway for appropriately substituted 3-carboxy-4,5,6,7-tetrahydro-1H-indazole derivatives, especially those with electron-withdrawing groups on a 1-aryl substituent.

Formation of Indolo[1,2-b]indazole Ring Systems

A significant rearrangement reaction involving a tetrahydroindazole (B12648868) derivative leads to the formation of the tetracyclic indolo[1,2-b]indazole ring system. The synthesis of 7,8,9,10-tetrahydro-11H-indolo[1,2-b]indazole has been achieved through the cyclization of 2-(2-ethoxycarbonylphenyl)-4,5,6,7-tetrahydro-2H-indazole using lithium diisopropylamide (LDA). harvard.edu This precursor is prepared by the coupling reaction of 2-carboxyphenylhydrazine with a masked 1,3-dicarbonyl compound, followed by esterification. harvard.edu This transformation demonstrates a powerful strategy for constructing complex, fused heterocyclic systems from the tetrahydroindazole scaffold.

Specific Reactions for this compound Derivatives

The reactivity of the chloro substituent at the 3-position allows for a range of transformations, although specific literature on its reactions with boron halides is limited.

Reactions with Boron Halides (e.g., Boron Trichloride (B1173362), Boron Tribromide)

Boron trihalides, such as boron trichloride (BCl₃) and boron tribromide (BBr₃), are versatile Lewis acids commonly employed in organic synthesis, particularly for the cleavage of ethers and for promoting various cyclization and rearrangement reactions.

Given the Lewis basic nature of the nitrogen atoms in the indazole ring, it is plausible that this compound would form a complex with boron trihalides. Subsequent reactions could potentially involve the chloro substituent at the 3-position or the tetrahydro-fused ring, depending on the reaction conditions and the presence of other functional groups. Further research is required to fully elucidate the reactivity of this specific substrate with boron halides.

Reactions with Chlorinating Agents (e.g., Phosphorus Oxychloride, Thionyl Chloride, Phosgene)

Chlorinating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosgene (B1210022) are typically employed to introduce chlorine atoms onto a heterocyclic scaffold, rather than reacting with a molecule that is already chlorinated at the target position. The primary application of these reagents in the context of this indazole system is the synthesis of this compound itself from its precursor, 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one. In this reaction, the enolizable keto group at the C3 position is converted into the corresponding 3-chloro derivative. researchgate.net This transformation is a standard method for producing activated chloro-heterocycles, which are valuable precursors for further functionalization. researchgate.net

When this compound is treated with these electrophilic reagents, the reaction is expected to occur at the nucleophilic nitrogen atom (N1 or N2) of the pyrazole ring rather than the C3 position. The indazole N-H bond is susceptible to acylation. researchgate.netresearchgate.net

Thionyl Chloride (SOCl₂): In reactions with N-H containing compounds, thionyl chloride can lead to the formation of N-sulfinylamine derivatives. wikipedia.org For an indazole, this would likely result in the formation of an N-chlorosulfinyl intermediate, which can be unstable.

Phosgene (COCl₂): Phosgene and its derivatives (e.g., diphosgene, triphosgene) are powerful acylating agents that react with amines and other N-H functional groups to form carbamoyl (B1232498) chlorides or ureas. The reaction with an indazole would be expected to yield an N-carbonyl chloride derivative, a highly reactive intermediate for further synthesis.

Phosphorus Oxychloride (POCl₃): While primarily used as a chlorinating agent for hydroxyl groups, POCl₃ can also react with N-H bonds under certain conditions, leading to the formation of phosphoramidoyl chlorides.

In all these hypothetical cases, the reaction center is the nitrogen of the indazole ring. The choice of reaction conditions and the specific tautomer present (1H or 2H) would influence the regioselectivity of the N-acylation. nih.govnih.gov

Nucleophilic Substitution Reactions

The chlorine atom at the C3 position of the this compound ring is a good leaving group, making this position susceptible to nucleophilic substitution. This reactivity is central to its use as a building block for creating a diverse range of 3-substituted indazole derivatives. The reaction typically proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism or through transition-metal-catalyzed cross-coupling reactions.

A variety of nucleophiles can displace the C3-chloride to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. Amine nucleophiles are commonly used to synthesize 3-aminoindazole derivatives, which are a prominent class of compounds in medicinal chemistry. nih.govresearchgate.netchemrxiv.org Patent literature describes the reaction of 1-substituted-3-halogenoindazoles with various primary and secondary amines, such as piperidine (B6355638) or pyrrolidine, to yield the corresponding 3-amino derivatives. google.com These reactions are typically conducted in a suitable solvent, often in the presence of a base to neutralize the HCl generated. google.com

Modern synthetic methods, particularly the Buchwald-Hartwig amination, have become a powerful tool for the C-N cross-coupling of aryl and heteroaryl chlorides. wiley.comresearchgate.net This palladium-catalyzed reaction allows for the coupling of this compound with a wide array of primary and secondary amines, including those that are poor nucleophiles in direct substitution reactions. cmu.edunih.govsemanticscholar.org The reaction typically requires a palladium catalyst, a specialized phosphine (B1218219) ligand, and a base. This methodology offers high efficiency and broad substrate scope for producing 3-aminoindazole libraries.

The following table summarizes representative nucleophilic substitution reactions applicable to the 3-chloro-tetrahydroindazole scaffold.

| Reaction Type | Nucleophile | Typical Reagents & Conditions | Product Class |

|---|---|---|---|

| Direct Amination (SₙAr) | Primary/Secondary Amines (e.g., Piperidine, Morpholine) | Heat in a polar solvent (e.g., DMF, Dioxane), often with an acid scavenger (e.g., K₂CO₃, Et₃N) | 3-Amino-4,5,6,7-tetrahydro-1H-indazoles |

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Anilines | Pd Catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos, RuPhos), Base (e.g., NaOtBu, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane) | 3-Amino-4,5,6,7-tetrahydro-1H-indazoles |

| Alkoxylation | Alkoxides (e.g., Sodium Methoxide) | Alcohol solvent (e.g., Methanol), Heat | 3-Alkoxy-4,5,6,7-tetrahydro-1H-indazoles |

| Thiolation | Thiolates (e.g., Sodium Thiophenoxide) | Polar aprotic solvent (e.g., DMF), Heat | 3-(Alkyl/Aryl)thio-4,5,6,7-tetrahydro-1H-indazoles |

Broad Spectrum Biological Activities of Indazole Derivatives

Indazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.govresearchgate.net The versatility of the indazole ring allows for chemical modifications that can tune its pharmacological profile, leading to the development of compounds with selective and potent effects on various biological targets. nih.govpnrjournal.com

Indazole derivatives have demonstrated significant anti-inflammatory potential in various in vitro models. nih.govnih.gov The mechanism underlying this activity often involves the modulation of key inflammatory pathways.

Studies have shown that certain indazole compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins (B1171923) which are mediators of inflammation. nih.govnih.govresearchgate.net For instance, in one study, 5-aminoindazole (B92378) showed the highest activity in inhibiting COX-2 among the tested derivatives. nih.gov The IC₅₀ values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for different indazoles to inhibit COX-2 ranged from 12.32 to 23.42 μM. nih.gov

Beyond COX-2 inhibition, the anti-inflammatory effects of indazoles are also attributed to the suppression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govnih.govresearchgate.net These molecules play a central role in orchestrating the inflammatory response. Research has confirmed that indazole and its derivatives can inhibit these cytokines in a concentration-dependent manner. nih.govresearchgate.net Additionally, some indazole derivatives exhibit free radical scavenging activity, which contributes to their anti-inflammatory profile by mitigating oxidative stress associated with inflammation. nih.govnih.govresearchgate.net

Table 1: In Vitro Anti-inflammatory Activity of Select Indazole Derivatives

| Compound | Target | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 5-Aminoindazole | COX-2 | Inhibition (%) | Exhibited maximum activity among tested indazoles | nih.gov |

| Indazole Derivatives | COX-2 | IC₅₀ | 12.32 - 23.42 µM | nih.gov |

| Indazole Derivatives | TNF-α, IL-1β | Inhibition | Concentration-dependent | nih.govresearchgate.net |

The indazole scaffold has been a fruitful source of compounds with a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antiprotozoal effects. nih.govmdpi.com

Indazole derivatives have shown promise as novel antibacterial agents, with activity against a range of Gram-positive and Gram-negative bacteria. nih.gov One of the key bacterial targets for some indazole derivatives is DNA gyrase, an essential enzyme for bacterial DNA replication. pnrjournal.comnih.govmitwpu.edu.in

In vitro studies have demonstrated the efficacy of various substituted indazoles. For example, a series of N-methyl-3-aryl indazoles was found to be active against bacterial strains such as Bacillus cereus, Bacillus megaterium, Escherichia coli, and Xanthomonas campestris. nih.gov Another study highlighted novel indazole derivatives that exhibited significant growth inhibition against B. subtilis, S. aureus, E. coli, P. aeruginosa, and S. typhi, with minimum inhibitory concentration (MIC) values of 50 μg/mL for the most active compounds. mitwpu.edu.in Structure-based drug design has led to the discovery of indazole derivatives with excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 2: In Vitro Antibacterial Activity of Select Indazole Derivatives

| Derivative Class | Bacterial Strains Tested | Finding | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium | Showed dominant activity against tested strains. | nih.gov |

| Substituted Indazoles | B. subtilis, S. aureus, E. coli, P. aeruginosa, S. typhi | Compounds I5, I9, and I13 showed significant inhibition with a MIC of 50 μg/mL. | mitwpu.edu.in |

The emergence of fungal resistance has spurred the search for new antifungal agents, and indazole derivatives have emerged as a promising class of compounds. biocon.re.krmdpi.com Their mechanism of action often involves the inhibition of enzymes essential for fungal cell membrane integrity, such as lanosterol (B1674476) 14α-demethylase. biocon.re.kr

A variety of indazole derivatives have demonstrated significant in vitro activity against pathogenic fungi. For instance, a series of indazole-linked triazoles showed potent activity against various fungal cultures, including Candida spp. and Aspergillus spp. biocon.re.kr Specifically, the 5-bromo substituted analog exhibited notable efficacy. biocon.re.kr Other studies have focused on 3-phenyl-1H-indazole derivatives, which demonstrated broad anticandidal activity against C. albicans, C. glabrata, and C. tropicalis. mdpi.com The N,N-diethylcarboxamide substituted compound was particularly active against C. albicans and miconazole-susceptible and resistant C. glabrata species. mdpi.com

Table 3: In Vitro Antifungal Activity of Select Indazole Derivatives

| Derivative Class | Fungal Strains Tested | Key Finding | Reference |

|---|---|---|---|

| Indazole-linked triazoles | Candida spp., Aspergillus spp. | 5-bromo substituted analog showed significant activity. | biocon.re.kr |

| 3-phenyl-1H-indazole derivatives | C. albicans, C. glabrata, C. tropicalis | Demonstrated the best broad anticandidal activity. | mdpi.com |

Indazole derivatives have been investigated for their potential to treat infections caused by protozoan parasites, including those responsible for Chagas disease, leishmaniasis, and trichomoniasis. mdpi.comnih.gov

In vitro studies have revealed that certain indazole derivatives are more potent than the reference drug metronidazole (B1676534) against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. pnrjournal.commdpi.com For example, one 2,3-diphenyl-2H-indazole derivative was found to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.com

Furthermore, several indazole N-oxide derivatives have been synthesized and evaluated for their antichagasic and leishmanicidal properties. nih.gov A group of 2-benzyl-5-nitroindazolin-3-one derivatives was tested against Leishmania amazonensis, with findings indicating that these compounds can cause growth inhibition, parasite immobility, and cell lysis. nih.gov Similarly, novel derivatives of 3-chloro-6-nitro-1H-indazole have shown biological potency against three species of Leishmania, suggesting they could be a valuable source for the discovery of new antileishmanial drugs. taylorandfrancis.com

The broad biological profile of heterocyclic compounds extends to antiviral activity, and various studies have explored their potential against several human viruses.

Coxsackievirus B4 (CVB4): This enterovirus is a known cause of myocarditis and pancreatitis. nih.govnih.gov While specific studies on indazole derivatives against CVB4 are not prominent in the provided results, research on related heterocyclic systems like benzo[g]quinazolines has shown significant antiviral activity. Certain benzo[g]quinazoline (B13665071) derivatives demonstrated viral reduction percentages as high as 83.3% in vitro. nih.govnih.gov This suggests that heterocyclic scaffolds can be a basis for developing anti-coxsackievirus agents.

Rotavirus: A primary cause of severe gastroenteritis in young children, rotavirus is a target for antiviral drug discovery. frontierspartnerships.org Although direct studies on indazole derivatives are sparse, research into other chemical compounds has identified potential inhibitors. For example, abietane (B96969) diterpenoids isolated from Torreya nucifera have demonstrated strong anti-rotavirus activity by inhibiting viral RNA and protein synthesis in the later stages of replication. frontierspartnerships.org Nucleoside analogues have also been proposed as broad-spectrum antivirals against viruses that cause acute gastroenteritis. nih.gov

Adenovirus: Adenoviruses can cause respiratory illness and other infections. frontiersin.org The development of effective antiviral agents is an ongoing effort. nih.gov Studies have shown that certain fluorinated 1,2,3-triazoles can suppress human adenovirus type 5 (HAdV-5) reproduction, reducing the viral titer by 84–90%. mdpi.com Additionally, inhibitors of cyclin-dependent kinases (CDKs), such as indirubin-3'-monoxime, have exhibited potent antiviral effects against HAdV by suppressing viral replication. frontiersin.org

Anticancer and Antitumor Activities

Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms of action. These include the inhibition of key enzymes involved in cancer cell proliferation and survival, disruption of the cellular machinery essential for cell division, and the induction of programmed cell death.

A prominent mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

c-Kit, PDGFRβ, and FLT3 Inhibition : Certain indazole derivatives have been identified as multi-kinase inhibitors. For instance, some compounds have shown the ability to target c-Kit, Platelet-Derived Growth Factor Receptor β (PDGFRβ), and FMS-like Tyrosine Kinase 3 (FLT3). nih.gov These kinases are implicated in various hematological malignancies and solid tumors. A benzimidazole-indazole derivative, in particular, demonstrated potent inhibitory activity against both FLT3 and its mutant form FLT3/D835Y, with IC₅₀ values of 0.941 nM and 0.199 nM, respectively. youtube.com

VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several indazole derivatives have been designed as potent VEGFR-2 inhibitors. mdpi.com One such derivative exhibited a remarkable IC₅₀ value of 1.24 nM for VEGFR-2. mdpi.com Another indazole–pyrimidine-based derivative showed enhanced activity with a sulfonamide group, resulting in an IC₅₀ of 34.5 nM, which is comparable to the established drug pazopanib. dntb.gov.ua

FGFRs Inhibition : Fibroblast Growth Factor Receptors (FGFRs) are another class of tyrosine kinases that, when aberrantly activated, can drive tumor development. Indazole-based compounds have been developed as inhibitors of FGFRs. nih.govnih.gov One potent derivative, compound 7r, displayed an impressive enzyme inhibitory IC₅₀ of 2.9 nM against FGFR1. nih.gov Another compound, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[ b]quinolin-9-yl)-amine, was found to inhibit FGFR1 with an IC₅₀ value of 100 nM. nih.gov

Pim Kinases Inhibition : Pim kinases are a family of serine/threonine kinases that are overexpressed in many cancers and are associated with poor prognosis. Indazole derivatives have been explored as pan-Pim kinase inhibitors. nih.gov For example, a specific derivative showed pan-Pim potency with IC₅₀ values of 3 nM, 70 nM, and 4 nM against Pim-1, Pim-2, and Pim-3, respectively. nih.gov Another pyrrolo[2,3-g]indazole derivative, compound 20, exhibited sub-micromolar inhibitory potency against Pim-1 and Pim-3. taylorfrancis.com

| Target Kinase | Indazole Derivative | IC₅₀ (nM) |

|---|---|---|

| FLT3 | Benzimidazole-indazole derivative | 0.941 |

| FLT3/D835Y | Benzimidazole-indazole derivative | 0.199 |

| VEGFR-2 | Indazole derivative 30 | 1.24 |

| VEGFR-2 | Indazole–pyrimidine derivative 13i | 34.5 |

| FGFR1 | Indazole derivative 7r | 2.9 |

| FGFR1 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[ b]quinolin-9-yl)-amine | 100 |

| Pim-1 | Indazole derivative 68 | 3 |

| Pim-2 | Indazole derivative 68 | 70 |

| Pim-3 | Indazole derivative 68 | 4 |

Microtubules, dynamic polymers of tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drugs. Several indazole derivatives have been developed as microtubule-targeting agents. nih.gov These compounds often function by binding to the colchicine (B1669291) site on β-tubulin, which inhibits tubulin polymerization and disrupts the microtubule network. nih.govtaylorfrancis.com This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering cell death. cvpharmacology.com The structure-activity relationship studies of these derivatives have indicated that moieties such as a 3,4,5-trimethoxyphenyl group are often preferred for enhanced antiproliferative activity. nih.gov

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many indazole derivatives have been shown to induce apoptosis in cancer cells. nih.govtaylorfrancis.com The mechanism of apoptosis induction often involves the intrinsic or mitochondrial pathway. This is characterized by changes in the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, these indazole compounds can lead to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3 and caspase-7, the executioners of apoptosis. nih.govlecturio.com

Cardiovascular and Metabolic Relevance

Beyond their anticancer properties, derivatives of the indazole scaffold have also been investigated for their potential in treating cardiovascular diseases. nih.gov

Arrhythmias, or irregular heartbeats, can arise from disturbances in the electrical conduction system of the heart. The antiarrhythmic potential of indazole derivatives has been noted. nih.gov One of the mechanisms through which these compounds may exert their antiarrhythmic effects is through the modulation of ion channels. Specifically, certain indazole-3-carboxamide derivatives have been identified as potent blockers of calcium-release activated calcium (CRAC) channels. nih.gov By inhibiting calcium influx, these compounds can influence cellular processes that are dependent on calcium signaling, which is critical in cardiac muscle contraction and electrical activity. nih.gov Additionally, the interaction of indazole derivatives with adrenergic receptors, which play a role in regulating heart rate and rhythm, has been explored, suggesting another potential avenue for their antiarrhythmic action. nih.gov

Hypertension, or high blood pressure, is a major risk factor for cardiovascular disease. Indazole derivatives have been shown to possess antihypertensive properties. nih.gov The mechanisms underlying these effects are varied. Some indazole derivatives act as Rho kinase inhibitors, which can lead to vasodilation and a subsequent reduction in blood pressure. nih.gov Another mechanism involves the interaction with I1-imidazoline receptors. A compound named TCS-80, which is 7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole, has shown a strong affinity for these receptors, which are involved in the central regulation of blood pressure. researchgate.net

An examination of the biological and pharmacological activities of the indazole scaffold, with a focus on derivatives related to this compound, reveals a diverse range of interactions with key physiological targets. This article details the in vitro activities of this class of compounds across various biological systems.

Biological Activities and Pharmacological Potential in Vitro Studies

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological effects of this compound derivatives are intricately linked to their molecular architecture. SAR studies, which systematically alter the chemical structure to observe corresponding changes in biological activity, are crucial for optimizing potency and selectivity. While research specifically on this compound is continually evolving, valuable insights can be drawn from the broader indazole class to infer the potential influence of various substituents.

Influence of Substituents on Biological Target Interaction

The nature and placement of chemical groups (substituents) on the tetrahydro-indazole ring system can profoundly impact how these molecules interact with biological targets such as enzymes and receptors. For instance, in the realm of kinase inhibition, a major area of cancer research, the substitution patterns on related indazole cores have been shown to be critical for efficacy.

Studies on analogous 1H-indazole-3-amine derivatives have revealed that the identity of the substituent at the C-5 position can dramatically alter a compound's antitumor properties. The presence of a para-fluorophenyl group at this position, for example, has been demonstrated to be important for activity against certain cancer cell lines. mdpi.com Conversely, replacing this group with moieties like a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group has been associated with a marked reduction in inhibitory potency. mdpi.com

Furthermore, the arrangement of substituents on phenyl rings attached to the indazole framework is a key determinant of activity. In a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), the placement of an acetyl or methoxy (B1213986) group at the meta position of the phenyl ring resulted in enhanced activity against FGFR1 when compared to substitution at the para position. semanticscholar.org

The following interactive data table summarizes the observed influence of various substituents on the biological activity of different indazole scaffolds, offering a predictive framework for the SAR of this compound derivatives.

| Indazole Scaffold | Substituent Variation | Effect on Biological Activity | Biological Target |

| 1H-indazole-3-amine | C-5: 3-fluorophenyl vs. 4-methoxyphenyl/3,4-dichlorophenyl | para-Fluoro substitution is critical for optimal activity. | Antitumor |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole | 4-substituted phenyl: meta-acetyl/methoxy vs. para-acetyl/methoxy | meta substitution provides enhanced activity. | FGFR1 |

| 1H-indazole | N-alkylation with chloroacetamidine | A trichloroindazole derivative demonstrates high inhibitory activity. | Protein Arginine Deiminase 4 (PAD4) |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | Variation of the heterocyclic moiety | Yields potent inhibitors with single-digit nanomolar efficacy. | Tyrosine Threonine Kinase (TTK) |

Identification of Key Pharmacophoric Elements for Specific Activities (e.g., 3,4,5-trimethoxyphenyl for microtubule targeting)

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For indazole derivatives, specific pharmacophoric elements have been identified as crucial for their interaction with particular biological targets.

A notable example is the 3,4,5-trimethoxyphenyl group, a key feature of the natural product colchicine (B1669291), which is a well-known agent that disrupts microtubule formation. The incorporation of this moiety into various indazole scaffolds has been shown to confer potent microtubule-targeting activity by interacting with the colchicine binding site on β-tubulin, a critical protein in microtubule assembly. This interaction ultimately leads to anticancer effects. It is therefore plausible that the introduction of a 3,4,5-trimethoxyphenyl substituent onto the this compound core could endow it with similar microtubule-destabilizing properties.

Another significant pharmacophoric feature, particularly for kinase inhibitors, is the 1H-indazole-3-amine motif. This structural element has been recognized as an effective "hinge-binding" fragment, enabling compounds to anchor within the ATP-binding site of various kinases, including tyrosine kinases. mdpi.com The nitrogen atoms of the indazole ring system, along with the exocyclic amine, can form critical hydrogen bond interactions with the kinase hinge region, a common binding mode for many potent kinase inhibitors.

The interactive data table below highlights key pharmacophoric elements identified in different indazole derivatives and their corresponding biological activities.

| Pharmacophoric Element | Biological Target | Mechanism of Action |

| 3,4,5-trimethoxyphenyl group | β-tubulin (colchicine binding site) | Inhibition of microtubule polymerization |

| 1H-indazole-3-amine | Tyrosine Kinases (hinge region) | ATP-competitive inhibition |

| 1H-indazole motif | Indoleamine 2,3-dioxygenase 1 (IDO1) | Interaction with the heme ferrous ion and hydrophobic pockets |

Computational and Spectroscopic Characterization

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 3-Chloro-4,5,6,7-tetrahydro-1H-indazole. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydroindazole (B12648868) core. The protons on the saturated cyclohexane (B81311) ring (at positions 4, 5, 6, and 7) would likely appear as multiplets in the upfield region of the spectrum. The N-H proton of the indazole ring would typically present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The chlorinated carbon at position 3 would be significantly influenced by the electronegative chlorine atom, resulting in a characteristic chemical shift. The carbons of the saturated ring would appear at higher field strengths compared to the carbons of the pyrazole (B372694) ring. Computational studies on similar indazole structures have been used to aid in the assignment of ¹³C NMR signals.

Predicted NMR Data The following table is based on computational predictions and analysis of similar compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 10.0 - 12.0 (broad singlet) | - |

| C3 | - | 140 - 145 |

| C3a | - | 120 - 125 |

| C4 | 2.5 - 2.7 (multiplet) | 22 - 25 |

| C5 | 1.7 - 1.9 (multiplet) | 20 - 23 |

| C6 | 1.7 - 1.9 (multiplet) | 20 - 23 |

| C7 | 2.5 - 2.7 (multiplet) | 22 - 25 |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the N-H, C-H, C=N, and C-Cl bonds.

The N-H stretching vibration of the indazole ring is anticipated to appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the saturated ring would be observed around 2850-2950 cm⁻¹. The C=N stretching of the pyrazole ring would likely be in the 1600-1650 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3200 - 3400 | Medium, Broad |

| C-H stretch (sp³) | 2850 - 2950 | Medium to Strong |

| C=N stretch | 1600 - 1650 | Medium |

| C-N stretch | 1250 - 1350 | Medium |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.

The fragmentation pattern would likely involve the loss of a chlorine atom, followed by the fragmentation of the tetrahydro-cyclohexane ring. Common fragmentation pathways for similar heterocyclic compounds have been studied to predict the behavior of this molecule under electron impact.

Predicted Mass Spectrometry Data

| Fragment | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 170.5 | Molecular ion |

| [M+2]⁺ | 172.5 | Isotopic peak due to ³⁷Cl |

| [M-Cl]⁺ | 135 | Loss of a chlorine radical |

| [M-HCl]⁺ | 134 | Loss of hydrogen chloride |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of the indazole chromophore. The position and intensity of these bands are influenced by the substituents on the indazole ring. The π → π* transitions of the pyrazole ring are expected to be the most prominent absorptions. The presence of the chlorine atom may cause a slight bathochromic (red) shift of the absorption maxima compared to the unsubstituted tetrahydroindazole.

Expected UV-Vis Absorption

| Transition | λmax (nm) | Solvent |

|---|

Crystallographic Studies

Crystallographic studies, particularly single crystal X-ray diffraction, are the most definitive methods for determining the three-dimensional structure of a molecule in the solid state.

As of the current literature survey, no single crystal X-ray diffraction studies have been reported for this compound. Such a study would provide precise information on bond lengths, bond angles, and the conformation of the tetrahydro-cyclohexane ring. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the N-H group. The determination of the absolute structure would confirm the connectivity and stereochemistry of the molecule unambiguously. Computational modeling can provide theoretical predictions of the molecular geometry, which could be corroborated by future experimental crystallographic data.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-stacking)

The three-dimensional architecture of molecular crystals is dictated by a complex interplay of intermolecular forces. While a specific crystal structure for this compound has not been detailed in publicly accessible crystallographic databases, the analysis of related tetrahydroindazole and chloro-substituted heterocyclic structures provides significant insight into the likely packing motifs.

The primary interactions expected to govern the crystal packing of this molecule are hydrogen bonds. The indazole moiety contains both a hydrogen bond donor (the N-H group) and acceptor sites (the pyridine-type nitrogen atom). This facilitates the formation of robust N-H···N hydrogen bonds, which are a common feature in the crystal structures of N-unsubstituted indazoles and often lead to the formation of chains or dimeric motifs.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond | N-H | N | 2.8 - 3.2 | Formation of chains or dimers |

| Weak Hydrogen Bond | C-H | Cl | 3.2 - 3.8 | Lattice stabilization |

| Weak Hydrogen Bond | C-H | N | 3.2 - 3.7 | Cross-linking of primary motifs |

Characterization of Tautomeric Forms in the Crystalline State

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the pyrazole ring. For most N-unsubstituted indazoles, the 1H-tautomer is thermodynamically more stable in the gas phase and in solution. nih.govresearchgate.net However, in the crystalline state, the energetic difference between tautomers can be small, and the preferred form can be influenced by crystal packing effects, where one tautomer may form a more stable network of intermolecular interactions than the other.

There are no specific experimental reports characterizing the tautomeric form of this compound in the solid state. However, studies on analogous systems provide valuable precedents. For instance, computational studies on a series of 1,5,6,7-tetrahydro-4H-indazol-4-ones have shown that the relative stability of the 1H- and 2H-tautomers can be subtle and substituent-dependent. researchgate.net In some crystalline structures of related heterocycles, it is not uncommon to find both tautomers co-existing within the same crystal lattice or for the less stable gas-phase tautomer to be the one present in the solid state due to favorable hydrogen bonding. researchgate.net

The presence of the electron-withdrawing chlorine atom at the C3 position could influence the relative acidity of the N-H protons and the proton affinity of the nitrogen atoms, thereby modulating the relative stability of the 1H and 2H forms. Definitive characterization of the tautomeric form in the crystalline state for this compound would require experimental techniques such as single-crystal X-ray diffraction or solid-state NMR spectroscopy. X-ray diffraction would unambiguously locate the position of the hydrogen atom on the indazole nitrogen, while solid-state NMR could distinguish between the distinct chemical environments of the carbon and nitrogen atoms in the different tautomers.

Theoretical and Computational Chemistry Applications

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used extensively in drug discovery to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, and its derivatives have been investigated as inhibitors or modulators of a wide range of biological targets.

While specific docking studies for this compound are not prominent in the literature, numerous studies on related indazole derivatives demonstrate the utility of this approach. nih.govjocpr.com The tetrahydroindazole core provides a rigid, three-dimensional framework that can position substituents into specific pockets of a receptor's active site.

In a hypothetical docking study, this compound would be evaluated for its ability to form favorable interactions within a target binding site. Key interactions would include:

Hydrogen Bonding: The N-H group of the indazole ring can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as an acceptor. These interactions are often critical for anchoring the ligand to the protein backbone.

Halogen Bonding: The chlorine atom can participate in halogen bonds with electron-rich atoms like oxygen or sulfur in the protein's side chains, an interaction increasingly recognized for its importance in ligand binding.

Hydrophobic Interactions: The saturated cyclohexane portion of the molecule can form favorable van der Waals contacts within hydrophobic pockets of the active site.

Docking simulations of various indazole derivatives against targets like protein kinases, Murine double minutes-2 (MDM2), and peripheral benzodiazepine (B76468) receptors (PBR) have successfully identified potential lead compounds for cancer and other diseases. jocpr.comrsc.org

Table 2: Predicted Interaction Profile of this compound in a Kinase Active Site

| Functional Group | Potential Interaction | Interacting Protein Residue (Example) |

|---|---|---|

| Indazole N-H | Hydrogen Bond Donor | Backbone Carbonyl (e.g., Cys) |

| Indazole N | Hydrogen Bond Acceptor | Backbone Amide (e.g., Glu) |

| C3-Chloro | Halogen Bond / Hydrophobic | Leucine, Valine, Methionine |

Density Functional Theory (DFT) for Mechanistic and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For indazole derivatives, DFT calculations provide valuable insights that complement experimental findings. nih.gov

DFT can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the pyridine-type nitrogen and the chlorine atom, indicating sites susceptible to electrophilic attack or capable of forming hydrogen/halogen bonds.

Although specific DFT data for this compound is not available, studies on similar indazole derivatives have reported values that can serve as a reference. nih.govrsc.org

Table 3: Representative DFT-Calculated Properties for Indazole Derivatives (B3LYP/6-311+G level)

| Property | Description | Typical Value Range for Indazoles |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -6.0 to -7.5 eV |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.0 to -2.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 eV |

In silico High-Throughput Screening for Lead Identification

In silico high-throughput screening (HTS), also known as virtual screening, is a computational strategy used in the early stages of drug discovery to search large libraries of virtual compounds for molecules that are likely to bind to a drug target. researchgate.net This approach is faster and more cost-effective than experimental HTS. nih.gov

The 4,5,6,7-tetrahydro-1H-indazole scaffold is an attractive core for inclusion in virtual screening libraries. Its rigid structure and synthetic accessibility allow for the creation of diverse libraries of derivatives with varied physicochemical properties. A virtual library containing this compound would be screened against a specific protein target using methods like molecular docking.

The screening process typically involves these steps:

Library Preparation: A large database of compounds, including the tetrahydroindazole scaffold, is prepared in a 3D format.

Docking and Scoring: Each compound in the library is docked into the active site of the target protein. A scoring function is used to estimate the binding affinity, and the compounds are ranked.

Filtering: The ranked list is filtered based on various criteria, such as predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, drug-likeness (e.g., Lipinski's Rule of Five), and synthetic feasibility.

Hit Selection: A smaller subset of promising compounds ("hits") is selected for experimental validation.

While there are no specific reports of this compound being identified as a hit from a virtual screen, the indazole core itself is frequently found in compounds emerging from such campaigns, leading to the development of potent and selective inhibitors. nih.gov

Computational Thermodynamics (e.g., Enthalpy of Formation)

Computational thermodynamics involves the use of theoretical methods to calculate the thermodynamic properties of molecules, such as the standard enthalpy of formation (ΔfH°). This value represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states, and it is a fundamental measure of the molecule's stability.

The gas-phase enthalpy of formation for a molecule like this compound can be calculated with good accuracy using high-level ab initio or DFT methods. These calculations often employ isodesmic or atomization reaction schemes to minimize systematic errors. For instance, the enthalpy of a reaction involving the target molecule and other simple, well-characterized molecules is calculated, and from this, the ΔfH° of the target can be derived.

Experimental data for the enthalpy of formation of indazole derivatives is scarce, but a study on indazole and its carboxylic acid derivatives reported values obtained through combustion calorimetry, which were then compared with computational results. researchgate.net For indazole itself, the experimental gas-phase ΔfH° is reported to be in the range of 190-200 kJ/mol. The introduction of the chloro-substituent and the saturation of the six-membered ring would alter this value. DFT methods, such as those using the B3LYP functional, have been shown to predict ΔfH° for nitrogen heterocycles with reasonable accuracy when appropriate basis sets and theoretical schemes are used. researchgate.net This data is vital for understanding the energetic landscape of chemical reactions involving the compound and for assessing its intrinsic stability.

Coordination Chemistry of 4,5,6,7 Tetrahydro 1h Indazole

Ligand Properties and Coordination Modes

4,5,6,7-tetrahydro-1H-indazole is a nitrogen-containing heterocyclic compound that functions as a monodentate ligand. A notable characteristic of this ligand is its ability to adopt different isomeric forms upon coordination to a metal center. tandfonline.comresearchgate.net The specific isomer adopted, and therefore the coordination mode, is influenced by the metal ion involved.

In complexes with copper(II) and cobalt(II), the ligand coordinates in its tetrahydro-1H-indazole isomeric form. tandfonline.comresearchgate.net Conversely, when coordinated with silver(I), it adopts the tetrahydro-2H-indazole isomeric form. tandfonline.comresearchgate.net This demonstrates the ligand's flexibility and the role of the metal ion in determining the final structure of the coordination compound. The coordination is also influenced by the counter-ions present in the metal salt, which can affect the stoichiometry and geometry of the resulting complex. tandfonline.com For instance, sterically demanding anions like acetate can lead to complexes with a lower number of coordinated ligands compared to less bulky anions like chloride or bromide. tandfonline.comresearchgate.net

Formation of Metal Complexes (e.g., with Cu(II), Co(II), Ag(I))

The coordination of 4,5,6,7-tetrahydro-1H-indazole with various metal salts leads to the formation of distinct metal complexes. The synthesis typically involves the reaction of the metal salt with the ligand in an appropriate solvent, such as ethanol, with reaction yields reported to be over 80%. tandfonline.comresearchgate.net Depending on the metal ion and the associated anion, complexes with different geometries and metal-to-ligand ratios are formed. tandfonline.comtandfonline.com

Five specific coordination compounds have been synthesized and characterized:

trans-[CuCl₂(H-Ind)₄] (1)

trans-[CuBr₂(H-Ind)₄] (2)

trans-[Cu(CH₃COO)₂(H-Ind)₂] (3)

trans-[CoCl₂(H-Ind)₄] (4)

[Ag(H-Ind)₂]NO₃ (5)

In the case of the copper(II) complexes, the nature of the anion plays a significant role. With chloride and bromide anions, the Cu(II) ion coordinates with four equivalents of the ligand. tandfonline.comresearchgate.net However, when the more sterically demanding acetate anion is used, the Cu(II) ion only accepts two equivalents of the ligand. tandfonline.comresearchgate.net The reaction with cobalt(II) chloride results in a complex analogous to the copper(II) chloride one, with four ligand molecules. tandfonline.com The reaction with silver(I) nitrate yields a complex with two ligand molecules. tandfonline.comtandfonline.com

Structural Characterization of Coordination Compounds

The structures of the synthesized metal complexes of 4,5,6,7-tetrahydro-1H-indazole have been determined using single-crystal X-ray diffraction. tandfonline.comresearchgate.net This technique provides precise information about the geometry of the complexes and the coordination environment of the metal ions.

trans-[CuCl₂(H-Ind)₄] (1) and trans-[CuBr₂(H-Ind)₄] (2) feature a copper(II) center coordinated to four ligand molecules in a trans configuration.

trans-[Cu(CH₃COO)₂(H-Ind)₂] (3) is a four-coordinated square planar complex. tandfonline.comresearchgate.net The acetate ions act as counter-ions, and the geometry is dictated by the steric hindrance they impose. tandfonline.com

trans-[CoCl₂(H-Ind)₄] (4) shows a cobalt(II) ion coordinated to four ligand molecules, similar to the copper(II) halide complexes. tandfonline.comtandfonline.com

[Ag(H-Ind)₂]NO₃ (5) features a silver(I) ion coordinated to two ligand molecules, where the ligand is in its tetrahydro-2H-indazole isomeric form. tandfonline.comresearchgate.net

The formation of these crystalline materials directly from the reaction mixtures facilitates their structural elucidation. tandfonline.comresearchgate.net

Investigation of Biological Activities of Metal Complexes (e.g., Antimicrobial, Antioxidant, Enzyme Inhibition)

The metal complexes of 4,5,6,7-tetrahydro-1H-indazole have been evaluated for a range of biological activities, demonstrating that coordination to a metal ion can modulate the therapeutic properties of the organic ligand. tandfonline.comtandfonline.com

Antimicrobial Activity The complexes were tested for their antibacterial activity against several bacterial strains, including Enterobacter sakazakii, Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. tandfonline.comtandfonline.com They were also screened for antifungal activity against Aspergillus flavus, Aspergillus fumigatus, Aspergillus niger, and Fusarium oxysporium. tandfonline.comtandfonline.com

Antioxidant Activity The antioxidant potential of the complexes was investigated using standard assays, namely the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. tandfonline.comtandfonline.com For example, the silver(I) complex of 4,5,6,7-tetrahydro-1H-indazole showed a 57.89% inhibition in a DPPH assay at a concentration of 125 µg/mL, with an IC50 value of 82 µg/mL. core.ac.uk

Enzyme Inhibition The synthesized compounds were also tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are relevant in the context of neurodegenerative diseases. tandfonline.comtandfonline.com

Future Directions and Research Perspectives

Design and Synthesis of Novel 3-Chloro-4,5,6,7-tetrahydro-1H-indazole Derivatives with Enhanced Potency and Selectivity

Future research will likely focus on the rational design and synthesis of new derivatives of this compound. The goal is to enhance their biological activity, selectivity, and pharmacokinetic profiles. This can be achieved through several strategies, including the introduction of diverse substituents on the indazole core and the exploration of different synthetic methodologies.

One promising approach involves the synthesis of novel heterocyclic systems originating from the 3-chloro-1H-indazole core. For instance, 1,3-dipolar cycloaddition reactions have been successfully employed to create new derivatives with satisfactory yields. nih.gov The exploration of "click chemistry" methods could also lead to the regioselective synthesis of triazole-containing indazole derivatives. nih.gov

Furthermore, the development of efficient and regioselective N-alkylation protocols for the indazole scaffold is crucial. beilstein-journals.org The use of different bases and solvents can significantly influence the N-1/N-2 regioselectivity of the alkylation, which in turn can impact the biological activity of the resulting compounds. beilstein-journals.org Suzuki-Miyaura cross-coupling reactions also offer a versatile tool for introducing a variety of substituents at different positions of the indazole ring, allowing for the creation of a diverse library of compounds for biological screening. mdpi.com

The synthesis of 3-carboxamide indazole derivatives through amide coupling is another area of interest. nih.govdntb.gov.ua By varying the amine component in the coupling reaction, a wide range of derivatives with potentially enhanced biological activities can be generated.

A key aspect of future synthetic efforts will be the structure-based design of novel compounds. By understanding the structure-activity relationships (SAR) of existing derivatives, researchers can more effectively design new molecules with improved potency and selectivity for their biological targets.

Elucidation of Mechanisms of Action at the Molecular Level

A deeper understanding of how this compound derivatives exert their biological effects at the molecular level is a critical area for future research. Techniques such as molecular docking and molecular dynamics (MD) simulations have already proven valuable in predicting the binding modes of indazole derivatives with their target proteins. nih.gov

For example, in the context of anti-leishmanial activity, molecular docking studies have been used to predict the binding of 3-chloro-6-nitro-1H-indazole derivatives to Leishmania trypanothione (B104310) reductase (TryR). nih.gov These computational studies can help to elucidate the key interactions between the ligand and the protein, providing insights that can guide the design of more potent inhibitors.

Future studies should aim to expand the use of these computational techniques to a wider range of biological targets. Combining computational predictions with experimental validation through techniques like X-ray crystallography will be essential for confirming the binding modes and mechanisms of action.

Furthermore, investigating the downstream effects of target engagement is crucial. For instance, in the context of anticancer activity, it is important to understand how the inhibition of a particular kinase by an indazole derivative affects cellular signaling pathways, leading to apoptosis or cell cycle arrest. rsc.orgresearchgate.net

Exploration of New Therapeutic Areas

While indazole derivatives have shown promise in areas like cancer and infectious diseases, there is significant potential for their application in other therapeutic areas. researchgate.netrsc.org The diverse biological activities associated with the indazole scaffold suggest that derivatives of this compound could be effective in treating a wide range of conditions.

Some potential new therapeutic areas for exploration include:

Inflammatory Diseases: Certain indazole derivatives have demonstrated anti-inflammatory properties. taylorandfrancis.com Future research could focus on developing selective inhibitors of key inflammatory mediators.

Cardiovascular Diseases: Indazole derivatives have been investigated for their potential in treating cardiovascular conditions such as arrhythmia and hypertension. nih.gov

Neurodegenerative Diseases: The neuroprotective potential of indazole derivatives is an emerging area of research. taylorandfrancis.com

Pain Management: Some indazole compounds have shown analgesic properties, suggesting their potential as novel pain therapeutics. ontosight.ai

A systematic screening of this compound derivatives against a broad panel of biological targets will be crucial for identifying new therapeutic opportunities.

Development of Advanced Computational Models for Predictive Modeling

The development of sophisticated computational models will be instrumental in accelerating the discovery and optimization of this compound-based drugs. Techniques such as Density Functional Theory (DFT) calculations can provide insights into the electronic properties and reactivity of these molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to build predictive models that correlate the structural features of indazole derivatives with their biological activities. These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing.

Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis is another powerful computational tool that can be used to calculate the binding free energies of ligand-protein complexes, providing a more accurate prediction of binding affinity. researchgate.net

The integration of these various computational approaches into a comprehensive in silico drug discovery pipeline will be a key future direction. This will enable a more efficient and cost-effective approach to identifying and optimizing novel drug candidates.

Application in Chemical Biology and Catalysis

Beyond their therapeutic potential, derivatives of this compound could also find applications in the fields of chemical biology and catalysis. Indazolium ions, for example, can serve as precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts and ligands for transition metal complexes. nih.gov

The development of novel indazole-based catalysts could open up new possibilities in synthetic organic chemistry. Furthermore, indazole derivatives can be functionalized with fluorescent probes or other reporter groups to create chemical tools for studying biological processes. These tools could be used to visualize the localization of specific proteins within cells or to monitor the activity of certain enzymes in real-time.

Synthesis of Fused Ring Systems and Their Biological Evaluation

The synthesis of fused ring systems incorporating the this compound core represents an exciting avenue for creating structurally novel compounds with unique biological activities. The fusion of additional rings to the indazole scaffold can significantly alter the molecule's three-dimensional shape and electronic properties, potentially leading to enhanced interactions with biological targets.

For example, the synthesis of tricyclic pyridazino[1,2-a]indazolium ring systems has been reported. nih.gov Exploring different strategies for creating fused systems, such as intramolecular cyclization reactions, could lead to the discovery of novel chemical entities. researchgate.net

The biological evaluation of these fused ring systems will be crucial for determining their therapeutic potential. It is possible that these more rigid and complex structures will exhibit improved selectivity and potency compared to their non-fused counterparts. The investigation of steroidal N(2)-substituted-1,2,3-triazoles with fused D-rings has shown promise in anticancer research, suggesting a potential direction for fused indazole systems as well. rsc.org

Q & A

Q. What are the established synthetic methodologies for 3-Chloro-4,5,6,7-tetrahydro-1H-indazole, and how can reaction parameters be optimized for scalability?

Answer: The synthesis of this compound derivatives often involves:

- Claisen-Schmidt condensation : A base-catalyzed reaction between ketones and aldehydes in ethanol, followed by acidification (e.g., HCl) to precipitate the product .

- Transition-metal-catalyzed cyclization : Reductive cyclization of nitroarenes or hydrazine derivatives, using catalysts like Pd/C or Ni .

- Fragment-based optimization : As demonstrated in PPO inhibitor design, iterative modifications guided by molecular simulations improve yield and activity .

Q. Optimization Strategies :

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

Note : Purity validation via HPLC (>95%) is essential for biological studies .

Q. How does solvent polarity and pH influence the stability of this compound in solution?

Answer:

- Solubility : Limited aqueous solubility (logP ~2.5), but miscible in DMSO or methanol. Bioavailability is enhanced via cyclodextrin inclusion complexes .

- Stability :

- Degrades in alkaline conditions (pH >9) due to hydrolysis of the chloro-substituent.

- Stable in acidic media (pH 3–6), as shown in corrosion inhibition studies using 1M HCl .

- Storage : Store at –20°C in anhydrous solvents to prevent oxidation .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives as enzyme inhibitors?

Answer: Methodological Workflow :

Virtual Screening : Use Auto Core Fragment in silico Screening to identify hit compounds (e.g., Ki = 16 nM for PPO inhibitors) .

DFT/Monte Carlo Simulations : Calculate adsorption energies and electron density profiles to predict inhibitor-metal surface interactions .

Molecular Dynamics (MD) : Simulate binding poses in enzyme active sites (e.g., PPO) to optimize substituent geometry .

Q. Example :

| Compound | Ki (NtPPO) | Activity vs. Oxadiazon |

|---|---|---|

| 8ab (derivative) | 380 pM | 71-fold more potent |

| Oxadiazon (control) | 27 nM | Baseline |

Q. What structural factors dictate the bioactivity of metal coordination complexes with this compound?

Answer:

- Coordination Sites : The indazole N1 and N2 atoms bind to Cu(II), Co(II), and Ag(I), forming octahedral or square-planar geometries .

- Bioactivity Drivers :

- Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity by increasing ligand rigidity.

- Larger metal ions (e.g., Ag⁺) improve antioxidant capacity via radical scavenging .

Table : Bioactivity of Metal Complexes

| Metal | Antimicrobial (MIC, µg/mL) | Antioxidant (IC₅₀, µM) |

|---|---|---|

| Cu(II) | 12.5–25 | 45 |

| Co(II) | 25–50 | 60 |

| Ag(I) | 6.25–12.5 | 30 |

Q. How should researchers resolve contradictions in reported inhibitory efficiencies of indazole derivatives?

Answer: Case Study : Corrosion inhibition efficiency varies with temperature.

- Observed Contradiction : Increased adsorption at higher temps (298–328 K) in HCl vs. degradation in other media.

- Resolution Strategies :

- Replicate experimental conditions (e.g., acid concentration, steel grade).

- Validate adsorption via Langmuir isotherm and polarization curves .

- Use DFT to model electronic effects of substituents on adsorption .

Q. What mechanistic insights explain the mixed-type inhibition behavior of indazole derivatives in enzymatic systems?

Answer:

- Polarization Studies : Inhibitors reduce both anodic (metal dissolution) and cathodic (H⁺ reduction) currents, indicating mixed adsorption .

- Theoretical Basis : Electron-donating groups (e.g., -NH₂) increase electron density at adsorption sites, blocking active centers on enzymes or metal surfaces .

Q. Experimental Design :

- Kinetic Assays : Measure Vmax and Km shifts under inhibitor presence.

- Surface Analysis : Use SEM/EDS to quantify inhibitor coverage on mild steel .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.